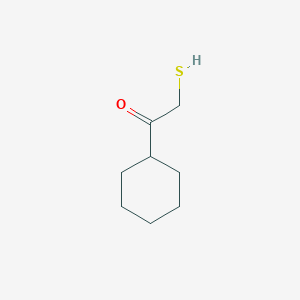
1-Cyclohexyl-2-mercaptoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-2-sulfanylethan-1-one is an organic compound characterized by a cyclohexyl group attached to a sulfanyl ethanone structure. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-sulfanylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexyl chloride with ethanethiol in the presence of a base such as sodium hydride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-cyclohexyl-2-sulfanylethan-1-one often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-2-sulfanylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-2-sulfanylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-sulfanylethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanethiol: Similar structure but lacks the ketone group.
Cyclohexylmethyl sulfide: Similar structure but with a different functional group.
Cyclohexyl ethanone: Similar structure but lacks the sulfanyl group
Uniqueness
1-cyclohexyl-2-sulfanylethan-1-one is unique due to the presence of both a cyclohexyl group and a sulfanyl ethanone structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-cyclohexyl-2-sulfanylethanone |
InChI |
InChI=1S/C8H14OS/c9-8(6-10)7-4-2-1-3-5-7/h7,10H,1-6H2 |
InChI Key |
MTQUHRATDBOUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















